Brotianide's In Vitro Motility Paralysis Potency Relative to MK-401
In a controlled in vitro motility assay using an isometric transducer system, brotianide induced a rapid flaccid paralysis in adult *Fasciola hepatica* at a concentration of 1.0 µg/mL and above. In stark contrast, the comparator compound MK-401 required a 20-hour exposure period and a 200-fold higher concentration (200 µg/mL) to achieve a comparable flaccid paralysis endpoint [1]. This demonstrates a significantly faster onset and greater potency for brotianide under identical experimental conditions.
| Evidence Dimension | In vitro motility paralysis potency and speed of onset |
|---|---|
| Target Compound Data | Rapid flaccid paralysis at ≥1.0 µg/mL |
| Comparator Or Baseline | MK-401: Flaccid paralysis after 20 hr at 200 µg/mL |
| Quantified Difference | 200-fold lower concentration and more rapid onset |
| Conditions | In vitro isometric transducer system on adult Fasciola hepatica |
Why This Matters
This data provides direct, quantitative evidence of brotianide's superior intrinsic potency and faster mechanism of action compared to a defined chemical comparator, which can translate to more predictable and rapid parasite clearance in vivo.
- [1] Fairweather, I., Holmes, S. D., & Threadgold, L. T. (1984). Fasciola hepatica: motility response to fasciolicides in vitro. Experimental Parasitology, 57(3), 209-224. View Source
